(R)-1-Chlorohex-5-en-2-ol
Description
Significance of Enantiomerically Pure Chiral Building Blocks in Asymmetric Synthesis
The synthesis of molecules that are "chiral," meaning they are non-superimposable on their mirror images, is of paramount importance, particularly in the pharmaceutical industry. algoreducation.comnumberanalytics.com Often, only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful. The use of enantiomerically pure building blocks, which are themselves single enantiomers, provides a direct and efficient strategy to construct these complex chiral targets. numberanalytics.comorganic-chemistry.org This approach, often referred to as chiral pool synthesis, leverages the readily available chirality of natural products like amino acids and carbohydrates to introduce specific stereochemistry into a synthetic sequence. algoreducation.comhandwiki.orgwikipedia.org
Overview of Halohydrins in Organic Synthesis: Historical and Contemporary Perspectives
Historically, halohydrins have been recognized as key intermediates. A primary method for their synthesis involves the reaction of alkenes with halogens in the presence of water. wikipedia.orgkhanacademy.org This reaction typically proceeds with anti-addition, meaning the halogen and hydroxyl groups add to opposite faces of the double bond. wikipedia.orgleah4sci.com
In contemporary organic synthesis, halohydrins continue to be highly valued. They are readily converted into epoxides upon treatment with a base, a fundamental transformation in organic chemistry. wikipedia.orgfiveable.me This intramolecular SN2 reaction is a cornerstone of many synthetic strategies. Furthermore, halohydrins can be prepared through the ring-opening of epoxides with hydrohalic acids or metal halides. wikipedia.org The regioselectivity of these reactions, which dictates which carbon atom is attacked, is a critical aspect of their synthetic utility. lookchem.com
Contextualizing (R)-1-Chlorohex-5-en-2-ol within Modern Chiral Pool Strategies
This compound fits squarely within the framework of modern chiral pool strategies. algoreducation.comnumberanalytics.com Its structure incorporates multiple functionalities: a chiral secondary alcohol, a terminal alkene, and a primary alkyl chloride. This combination of reactive sites makes it a versatile building block for the synthesis of more complex chiral molecules.
A notable synthetic route to this compound starts from (R)-epichlorohydrin, a readily available chiral starting material. The reaction of (R)-epichlorohydrin with allylmagnesium chloride provides the target molecule with a high yield, preserving the stereochemical integrity of the original chiral center. nih.gov This method exemplifies the efficiency of chiral pool synthesis by transferring existing chirality to a new, more functionalized molecule.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| CAS Number (R-enantiomer) | 388111-26-0 |
| Canonical SMILES | C=CCCC(CCl)O |
| InChI Key | YDIUXTQZSCDIFD-UHFFFAOYSA-N |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Density | Not specified in provided results |
(Data sourced from multiple references) lookchem.comchemsynthesis.comguidechem.comnih.gov
The strategic placement of the chloro, hydroxyl, and vinyl groups in this compound allows for a variety of subsequent chemical transformations, making it a valuable asset in the toolbox of synthetic organic chemists. Its application in the synthesis of other important chiral building blocks, such as (R)-1,2-epoxy-5-hexene, further underscores its importance. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H11ClO |
|---|---|
Molecular Weight |
134.60 g/mol |
IUPAC Name |
(2R)-1-chlorohex-5-en-2-ol |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m1/s1 |
InChI Key |
YDIUXTQZSCDIFD-ZCFIWIBFSA-N |
Isomeric SMILES |
C=CCC[C@H](CCl)O |
Canonical SMILES |
C=CCCC(CCl)O |
Origin of Product |
United States |
Synthetic Methodologies for R 1 Chlorohex 5 En 2 Ol
Enantioselective Synthesis Routes
The primary and most direct route to (R)-1-chlorohex-5-en-2-ol involves the use of a chiral starting material, specifically (R)-epichlorohydrin. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the product.
Direct Synthesis from Chiral Epichlorohydrin (B41342)
The synthesis of this compound from (R)-epichlorohydrin is a key transformation that has been the subject of process development to enhance its efficiency and scalability. acs.orgacs.orgvcu.edu This method relies on the regioselective and stereospecific ring-opening of the epoxide.
The core of this synthetic strategy is the nucleophilic attack on the epoxide ring of (R)-epichlorohydrin. For the synthesis of this compound, an allyl nucleophile is required.
Allylmagnesium chloride is a commonly employed Grignard reagent for the allylation of epichlorohydrin. acs.orgacs.orgamazonaws.com The reaction involves the nucleophilic addition of the allyl group to one of the epoxide carbons, leading to the opening of the three-membered ring. masterorganicchemistry.com
Regioselective and Stereospecific Ring-Opening Reactions
Allylation with Organometallic Reagents (e.g., Allylmagnesium Chloride)
The reaction between allylmagnesium chloride and (R)-epichlorohydrin proceeds via a nucleophilic attack on the epoxide. stackexchange.comyoutube.com The nucleophilic carbon of the allyl Grignard reagent preferentially attacks the less sterically hindered terminal carbon of the epoxide ring. masterorganicchemistry.comstackexchange.com This attack occurs from the side opposite to the oxygen atom, leading to an inversion of configuration at the attacked carbon center. This process is highly regioselective, favoring attack at the C-3 position of the epichlorohydrin, which results in the formation of the desired 1-chloro-5-en-2-ol skeleton. stackexchange.com The epoxide ring is highly strained, making it more susceptible to ring-opening reactions compared to a direct SN2 displacement of the chloride ion. stackexchange.comyoutube.com The reaction is initiated by the coordination of the magnesium atom of the Grignard reagent to the epoxide oxygen, which acts as a Lewis acid, further activating the epoxide towards nucleophilic attack. libretexts.org An intramolecular SN2 reaction follows, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, reforming the epoxide ring on the other side of the molecule. youtube.com
The yield and purity of this compound are significantly influenced by various reaction parameters.
Temperature: Maintaining a low temperature is crucial for minimizing side reactions. acs.orgacs.org Reactions are typically conducted at temperatures ranging from -25 °C to below -5 °C. acs.orgacs.org For instance, keeping the internal temperature below -5.0 °C during the addition of allylmagnesium chloride is a common practice. acs.orgacs.org Increasing the temperature to 10 °C or even up to 20 °C can still yield the desired product in high percentages, but scaling up the reaction at these higher temperatures can lead to an increase in the formation of byproducts. nih.gov
Solvent: Tetrahydrofuran (B95107) (THF) is the most frequently used solvent for this reaction. acs.orgacs.orgmdpi.com It effectively solubilizes the Grignard reagent and the epichlorohydrin.
Concentration and Addition Rate: The concentration of the reactants and the rate of addition of the Grignard reagent are important for controlling the reaction exotherm and preventing the accumulation of unreacted reagents, which could lead to side reactions. acs.orgacs.org A slow, controlled addition of allylmagnesium chloride, for example at a rate of 5–10 mL/min, helps to maintain the desired low temperature. acs.org
Stoichiometry: The molar ratio of allylmagnesium chloride to (R)-epichlorohydrin is a critical factor. Using a slight excess of the Grignard reagent can lead to the formation of impurities such as 1,5-hexadiene (B165246) and 1,8-nonadien-5-ol (B3059115). acs.org Conversely, using a slight excess of epichlorohydrin can also lead to the formation of undesired byproducts. nih.gov Optimized procedures often use a near-equimolar ratio of the reactants. acs.orgacs.org
Table 1: Effect of Reaction Conditions on the Synthesis of this compound
| Entry | Scale (g of Epichlorohydrin) | Equivalents of AllylMgCl | Temperature (°C) | Yield of Product (%) | Major Impurities (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2.16 mol | 1.2 | N/A | ~60 (after purification) | 1,5-hexadiene (up to 20%), 1,8-nonadien-5-ol (up to 2%), dichlorohydrin (up to 4%) | acs.org |
| 2 | 2.16 mol | 1.0 | < -5 | 91 (in-solution) | Dichlorohydrin (4%) | acs.org |
| 3 | 25 | 1.0 | 10 | N/A | Dichlorohydrin (up to 9%) | nih.gov |
| 4 | 1.6 mol | 1.0 | < -5 | N/A | N/A | acs.org |
Copper(I) iodide (CuI) has been investigated as a catalyst in the reaction of Grignard reagents with epichlorohydrin. acs.orgmdpi.com While often used to promote regioselective 1,4-addition in other systems, its role in the epichlorohydrin ring-opening is more complex. rsc.org
Initially, it was thought that CuI could enhance the desired ring-opening reaction. acs.org However, studies have shown that the presence of CuI can actually promote the formation of significant amounts of the side product 1,5-hexadiene, likely through a homocoupling reaction of the Grignard reagent. acs.org In some reported procedures, the use of CuI led to lower yields of the desired chlorohydrin after purification. acs.org
Interestingly, it was discovered that the reaction proceeds efficiently and with higher purity in the absence of CuI. acs.org Omitting the CuI catalyst drastically suppresses the formation of 1,5-hexadiene and other byproducts like 1,8-nonadien-5-ol and dichlorohydrin. acs.org This finding has been crucial for developing a more scalable and cost-effective synthesis of this compound. acs.orgacs.org
Table 2: Influence of CuI on Side Product Formation
| Entry | Equivalents of AllylMgCl | CuI (mol %) | Yield of Product (%) | 1,5-Hexadiene (%) | 1,8-nonadien-5-ol (%) | Dichlorohydrin (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1.2 | 2 | ~60 | up to 22 | ~7 | ~7 | acs.org |
| 2 | 1.2 | 0 | 81 | 1.1 | Not Detected | Not Detected | acs.org |
Solid-Acid Catalyzed Approaches to 1-Chloro-5-alken-2-ols
Solid-acid catalysts offer an environmentally benign and practical alternative to traditional homogeneous acid catalysts in organic synthesis. nih.gov These heterogeneous catalysts, which include materials like zeolites, clays, metal oxides, and ion-exchange resins, are easily separated from reaction mixtures by filtration, are often recyclable, and can exhibit high catalytic activity. nih.govpageplace.de Their application in the synthesis of chlorohydrins, such as 1-chloro-5-alken-2-ols, often involves the ring-opening of epoxides. For instance, BiCl₃ supported on SiO₂ has been shown to be an efficient heterogeneous catalyst for the aminolysis of epoxides, a reaction that provides β-amino alcohols in high yields under solvent-free conditions. nih.gov While not a direct synthesis of a chloroalkenol, this demonstrates the utility of solid acids in epoxide ring-opening reactions, a key transformation in accessing halohydrins. The acidic sites on these solid materials can facilitate the activation of the epoxide ring towards nucleophilic attack. pageplace.de The properties of these acid sites, including their strength and density, can be tailored to optimize reaction outcomes. nih.gov For example, solid acids with weak to moderately strong Brønsted acidic sites have shown to be effective in specific transformations. nih.gov
Kinetic Resolution Strategies for Enantiopure Chloroalcohols
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer.
The hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a powerful and general method for accessing enantiopure terminal epoxides and 1,2-diols from inexpensive racemic starting materials. unipd.itnih.gov This reaction utilizes water as a reactant and low loadings of a recyclable, commercially available catalyst. unipd.itnih.gov The mechanism involves a cooperative bimetallic system where one Co(III) complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov This process allows for the resolution of a wide array of epoxides to high enantiomeric excess (>99% ee). unipd.itsci-hub.box
In the context of producing this compound, a related racemic epoxide, (±)-1,2-epoxy-5-hexene, can be resolved. The (R,R)-chiral (salen)Co(II) catalyst selectively promotes the ring-opening of the (S)-epoxide with water, leaving the desired (R)-epoxide unreacted and in high enantiomeric purity. chemrxiv.orgacs.org This (R)-epoxide can then be converted to this compound.
The HKR catalyzed by (salen)Co complexes exhibits an exceptionally broad substrate scope, accommodating a wide variety of sterically and electronically diverse terminal epoxides. unipd.itnih.gov This generality is a key advantage of the methodology. unipd.it The efficiency of the resolution is high, often yielding both the unreacted epoxide and the resulting 1,2-diol in highly enantioenriched forms. nih.gov For many substrates, the reaction proceeds to near-theoretical yields for the recovered epoxide. researchgate.net The identity of the counterion on the Co(III) complex can influence reactivity and enantioselectivity, particularly for less reactive substrates. unipd.it
Table 1: Substrate Scope in Hydrolytic Kinetic Resolution
| Racemic Epoxide | Catalyst | Recovered Epoxide | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (±)-1,2-Epoxy-5-hexene | (R,R)-(salen)Co(II) | (R)-1,2-Epoxy-5-hexene | >99% | chemrxiv.orgacs.org |
| (±)-Epichlorohydrin | (salen)Co(III)OAc | (R)- or (S)-Epichlorohydrin | >99% | researchgate.net |
| (±)-Propylene oxide | Oligomeric (salen)Co | (R)-Propylene oxide | >99% | nih.gov |
| (±)-Methyl glycidate | (salen)Co(III)OAc | (R)-Methyl glycidate | 99% | unipd.it |
Optimization of the HKR often involves adjusting the catalyst loading and solvent. unipd.it For many terminal epoxides, catalyst loadings of 0.5 mol% or even lower are effective. unipd.it However, more sterically hindered or unsaturated epoxides may require higher catalyst loadings, up to 2 mol%, to achieve complete resolution. unipd.it The development of oligomeric (salen)Co catalysts has led to significant improvements in reactivity and enantioselectivity, allowing for extremely low catalyst loadings. nih.gov For instance, the HKR of epichlorohydrin can be performed at room temperature with an oligomeric catalyst without the racemization that can occur with the monomeric version. nih.gov The catalyst can often be recovered and recycled without a significant loss of activity. sci-hub.boxrsc.org
Table 2: Effect of Catalyst Loading on HKR
| Substrate | Catalyst | Loading (mol%) | Reaction Time (h) | Recovered Epoxide ee (%) | Reference |
|---|---|---|---|---|---|
| Terminal Epoxides (general) | (salen)Co(III)OAc | 0.2 - 2.0 | 12 - 18 | ≥99 | unipd.itnih.gov |
| Propylene Oxide | Oligomeric (salen)Co | 0.0003 (3 ppm) | 24 | >99 | nih.gov |
| Epichlorohydrin | Oligomeric (salen)Co | - | - | >99 | nih.gov |
| 1,2-Epoxyhexane | Polymeric (salen)Co | - | - | >99 | rsc.org |
Enzymatic kinetic resolution, particularly using lipases, is a well-established and powerful tool for the synthesis of enantiopure alcohols. unipd.it These biocatalysts are highly selective and can be used in acyl transfer reactions to resolve racemic alcohols. unipd.it For chlorohydrins, lipases such as Pseudomonas cepacia lipase (B570770) have demonstrated excellent enantioselectivity in the kinetic resolution of aromatic chlorohydrins. acs.org The process typically involves the acetylation of one enantiomer, leaving the other unreacted and enantiomerically pure. acs.org
While specific data for the enzymatic resolution of 1-chlorohex-5-en-2-ol (B189002) is not prevalent in the provided search results, the general applicability of lipases to resolve chlorohydrins suggests its potential as a viable synthetic route. acs.orgrsc.org For example, lipase PS-mediated acetylation has been used effectively for the kinetic resolution of other complex hydroxy compounds. ru.nl Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, offers a pathway to theoretically achieve a 100% yield of the desired enantiomerically pure product. diva-portal.orgnih.gov
Hydrolytic Kinetic Resolution (HKR) via Chiral (Salen)Co(II) Catalysis
Asymmetric Reduction of 1-Chlorohex-5-en-2-one
An alternative strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-chlorohex-5-en-2-one. This approach relies on the use of a chiral reducing agent or a catalyst that can stereoselectively deliver a hydride to the carbonyl group. While direct examples of the asymmetric reduction to form this compound were not found in the initial search, this method is a cornerstone of asymmetric synthesis for producing chiral secondary alcohols.
Chiral Catalysts for Ketone Reduction
The synthesis of this compound can be effectively achieved through the enantioselective reduction of the corresponding prochiral ketone, 1-chlorohex-5-en-2-one. This transformation relies on the use of sophisticated chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of the desired (R)-enantiomer. Both chemical catalysts and biocatalysts have proven effective in this role.
A prominent and widely utilized method for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, typically in conjunction with a borane (B79455) source such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgyoutube.com The catalyst, which incorporates a chiral amino alcohol, coordinates with the borane and the ketone in a structured transition state. wikipedia.org This organization sterically directs the delivery of a hydride from the borane to one face of the ketone, resulting in a highly enantioselective reduction. organic-chemistry.orgwikipedia.org The predictability and high levels of enantioselectivity achieved with a wide array of ketones make the CBS reduction a powerful tool for this synthesis. wikipedia.org Recent studies have also highlighted that attractive London dispersion interactions between the catalyst and the substrate, rather than purely steric repulsion, play a crucial role in determining the enantioselectivity of the CBS reduction. nih.gov
In addition to chemical catalysis, biocatalysis offers a highly specific and efficient alternative for the asymmetric reduction of ketones. rsc.orgrsc.org Research has demonstrated the successful use of a reductase purified from baker's yeast for the reduction of 1-chloro-2-hexanone. acs.org This NADPH-dependent enzyme, identified as a monomeric protein with a molecular weight of approximately 37 kDa, catalyzes the reduction to the corresponding alcohol with excellent enantiomeric purity, achieving an enantiomeric excess (ee) of over 98%. acs.org Such biocatalytic reductions are noted for their high specificity and ability to operate under mild reaction conditions. rsc.orgmdpi.com Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes frequently employed for these transformations, where the enzyme delivers a hydride from a cofactor, such as NADPH, to either the Re- or Si-face of the carbonyl group to yield the (R)- or (S)-alcohol, respectively. mdpi.com
The table below summarizes key research findings on the chiral catalyst-mediated reduction of the precursor ketone.
| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Reducing Agent | Key Findings | Reference(s) |
| Biocatalyst | NADPH-dependent Reductase (from baker's yeast) | 1-Chloro-2-hexanone | NADPH | Product obtained with >98% enantiomeric excess (ee). The enzyme is a monomeric protein (~37 kDa). | acs.org |
| Chemical Catalyst | Chiral Oxazaborolidine (CBS Catalyst) | Prochiral Ketones | Borane (BH3) | A general and reliable method for highly enantioselective ketone reduction. The catalyst activates and directs the borane hydride transfer. | organic-chemistry.orgwikipedia.org |
Chemical Transformations and Reaction Pathways of R 1 Chlorohex 5 En 2 Ol
Reactions at the Halogen Functionality: Nucleophilic Substitution
Nucleophilic substitution reactions at the C-1 carbon of (R)-1-Chlorohex-5-en-2-ol are a cornerstone of its utility as a chiral building block. The primary nature of the carbon bearing the chlorine atom favors the S(_N)2 mechanism, where a nucleophile attacks the carbon, displacing the chloride ion in a single, concerted step. chemguide.co.uk This process generally proceeds with an inversion of stereochemistry at the reaction center; however, since the C-1 carbon is not a stereocenter, the chirality of the molecule is retained at the C-2 position. These reactions can be broadly categorized into intramolecular and intermolecular processes.
One of the most significant transformations of this compound is its conversion into (R)-1,2-Epoxy-5-hexene. nih.gov This intramolecular cyclization is a powerful method for creating a valuable chiral epoxide, which serves as an intermediate in the synthesis of numerous complex molecules and natural products. nih.gov The reaction involves the hydroxyl group acting as an internal nucleophile, attacking the electrophilic C-1 carbon and displacing the chloride.
The intramolecular ring closure of this compound to form (R)-1,2-Epoxy-5-hexene is typically conducted under basic conditions and follows the principles of the Williamson ether synthesis. masterorganicchemistry.com The reaction is initiated by a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the hydroxyl group to form a more potent nucleophile, the corresponding alkoxide. nih.govacs.org
The mechanism proceeds as follows:
Deprotonation: The hydroxide ion (OH) removes the acidic proton from the C-2 hydroxyl group of this compound, forming an alkoxide intermediate and a molecule of water.
Intramolecular S(_N)2 Attack: The newly formed alkoxide, with its localized negative charge on the oxygen atom, acts as a powerful internal nucleophile. It attacks the adjacent carbon atom (C-1) that is bonded to the chlorine atom.
Displacement of Leaving Group: This nucleophilic attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride ion (Cl) as the leaving group and the simultaneous formation of a new C-O bond. This concerted step results in the formation of a three-membered oxirane ring.
This intramolecular variant of the Williamson ether synthesis is particularly efficient for forming five- and six-membered rings, but it is also highly effective for the formation of three-membered rings like epoxides, as seen in this case. masterorganicchemistry.com The process has been demonstrated to be scalable, affording the desired (R)-(+)-1,2-epoxy-5-hexene in high yields. nih.govchemrxiv.org
| Reactant | Base (Equivalents) | Temperature | Yield of (R)-1,2-Epoxy-5-hexene | Reference |
|---|---|---|---|---|
| This compound | NaOH pellets (2.0) | 60 °C | Up to 94% | nih.gov |
The intramolecular cyclization of this compound is highly specific in its regio- and stereochemical outcomes.
Regioselectivity: The reaction is exclusively regioselective. The deprotonated C-2 oxygen attacks the C-1 carbon, leading to the formation of the 1,2-epoxide. No other ring structures are formed, as the proximity and activation of the C-1 position by the chlorine leaving group strongly favor the formation of the three-membered oxirane ring.
Stereochemistry: The stereochemical integrity of the chiral center at C-2 is preserved during the reaction. The S(_N)2 reaction involves a backside attack on the C-1 carbon, which is not a stereocenter. The bonds to the C-2 stereocenter are not broken or rearranged during the cyclization. Consequently, the (R) configuration of the starting chlorohydrin directly translates to the (R) configuration of the resulting 1,2-Epoxy-5-hexene. This retention of stereochemistry is crucial for its application as a chiral building block in asymmetric synthesis. nih.govnih.gov The stereospecificity of this transformation ensures that the enantiomeric purity of the starting material is transferred to the product.
In addition to intramolecular reactions, the C-1 chloride of this compound can be displaced by a variety of external nucleophiles in intermolecular S(_N)2 reactions. These transformations allow for the introduction of diverse functional groups at the C-1 position while preserving the C-2 stereocenter, leading to the synthesis of a range of substituted chiral hexenols.
A wide array of nucleophiles can be employed to displace the chloride, yielding various (R)-1-substituted-hex-5-en-2-ols. The reaction is a typical S(_N)2 process, where the rate and success depend on the strength of the nucleophile and the reaction conditions. chemguide.co.uk For example, strong nucleophiles like azide (N(_3)) or thiocyanate (SCN) can effectively replace the chlorine atom. vulcanchem.com
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN(_3)) | (R)-1-Azidohex-5-en-2-ol |
| Thiocyanate | Potassium Thiocyanate (KSCN) | (R)-1-Thiocyanatohex-5-en-2-ol |
| Hydroxide | Sodium Hydroxide (NaOH) | (R)-Hex-5-ene-1,2-diol |
These reactions expand the synthetic utility of this compound beyond epoxide formation, providing access to chiral amino alcohols (after reduction of the azide) and other functionalized building blocks.
In nucleophilic substitution reactions of alkyl halides, elimination reactions can be a competitive pathway, particularly with strong, sterically hindered bases. chemguide.co.uk For primary alkyl halides like this compound, the S(_N)2 pathway is generally favored over the E2 elimination pathway. However, under certain conditions, such as elevated temperatures or the use of a strong, bulky base, elimination can occur, leading to the formation of an alkene byproduct.
In the context of intermolecular substitution on this compound, the most likely elimination byproduct would result from the removal of a proton from the C-2 carbon and the chloride from C-1, which is not a feasible pathway as it would form an allene. A more plausible, though still minor, side reaction could involve the base abstracting a proton from the C-2 hydroxyl group, followed by an alternative reaction pathway if the conditions are not optimized for substitution.
Analysis of related synthetic processes provides insight into potential byproducts. For instance, in the synthesis of the parent chlorohydrin from (R)-epichlorohydrin and allylmagnesium chloride, impurities such as 1,5-hexadiene (B165246) and 1,8-nonadien-5-ol (B3059115) were observed. acs.org While these are formed during the synthesis of the starting material, they highlight the types of side reactions that can occur with the hexene backbone under specific conditions. In the context of nucleophilic substitution on the chlorohydrin itself, incomplete conversion or side reactions involving the terminal alkene under harsh conditions could also contribute to the impurity profile of the final product. Careful control of reaction conditions (temperature, solvent, and nature of the nucleophile/base) is essential to maximize the yield of the desired substitution product and minimize these competitive pathways. chemguide.co.uk
Intermolecular Nucleophilic Displacements
Reactions at the Hydroxyl Functionality: Oxidation
The secondary alcohol group in this compound is amenable to oxidation to furnish the corresponding ketone. This transformation is a common and synthetically useful reaction.
Conversion to 1-Chlorohex-5-en-2-one
The oxidation of the secondary alcohol in this compound leads to the formation of 1-chlorohex-5-en-2-one. This conversion is a standard transformation in organic synthesis, converting a secondary alcohol to a ketone functional group. The resulting α-chloroketone is a versatile intermediate for further synthetic manipulations.
Investigation of Oxidizing Agent Selectivity and Reaction Conditions
The selective oxidation of the secondary alcohol in the presence of a terminal alkene and a primary chloride requires the use of mild and chemoselective oxidizing agents. Several reagents are known to effectively oxidize secondary alcohols to ketones without affecting other sensitive functional groups. wikipedia.org
Commonly employed methods for such transformations include Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.org Swern oxidation typically utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), followed by the addition of the alcohol and a hindered base like triethylamine. wikipedia.org These reactions are conducted at low temperatures, often -78 °C, to ensure selectivity.
Dess-Martin periodinane is another mild oxidant that offers high chemoselectivity for the oxidation of primary and secondary alcohols. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. The choice of the oxidizing agent and reaction conditions is crucial to prevent side reactions, such as epoxidation of the alkene or elimination of the chloride.
The table below summarizes common oxidizing agents and their typical reaction conditions for the oxidation of secondary alcohols.
| Oxidizing Agent | Typical Solvent | Typical Temperature | Byproducts |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | -78 °C to room temp. | Dimethyl sulfide (B99878), CO, CO₂, Triethylammonium chloride |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room temperature | Iodinane, Acetic acid |
Mechanistic Aspects of Alcohol Oxidation
The mechanisms of alcohol oxidation vary depending on the reagent used. In a Swern oxidation, the alcohol attacks the electrophilic sulfur atom of the activated DMSO species. Subsequent deprotonation by a hindered base leads to the formation of an ylide, which then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and carbon monoxide and dioxide. wikipedia.org
The Dess-Martin periodinane oxidation involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent. An intramolecular proton transfer, facilitated by the acetate ion acting as a base, initiates the elimination of the reduced iodine species and the formation of the ketone. wikipedia.org Both mechanisms are designed to avoid harsh conditions and the use of heavy metals, allowing for the selective oxidation of multifunctional molecules like this compound.
Reactions at the Alkene Functionality: Carbon-Carbon Bond Formation
The terminal alkene in this compound is a site for various carbon-carbon bond-forming reactions, including cyclopropanation.
Intramolecular Cyclopropanation Reactions
Intramolecular reactions that engage the alkene functionality are of significant interest for the construction of cyclic systems.
Research has demonstrated the utility of organoboron intermediates derived from this compound in intramolecular cyclopropanation reactions. A study has shown that a derivative of this compound can be converted into a pent-4-en-1-ylboronic ester. This boronic ester can then undergo a Matteson homologation with lithiated dichloromethane to generate a 1-chlorohex-5-en-1-yl boronic ester intermediate.
This organoboron intermediate is then poised for a subsequent intramolecular cyclopropanation. The reaction proceeds via a nucleophilic attack of the alkene onto the carbon bearing the chlorine atom, facilitated by the Lewis acidic boron center. This process results in the formation of a bicyclo[3.1.0]hexane ring system. The stereochemical outcome of this reaction is controlled by the stereochemistry of the starting alcohol.
The efficiency of the cyclopropanation step can be influenced by the nature of the diol used to form the boronic ester. For instance, pinacol (B44631) boronic esters may require thermal conditions (e.g., 140 °C) for the cyclopropanation to occur. In contrast, in situ transesterification to a catechol boronic ester can facilitate the reaction at a lower temperature (e.g., 70 °C).
The table below presents data on the intramolecular cyclopropanation of a 1-chloroalkenylboronic ester derived from a related system.
| Entry | Boronic Ester | Conditions | Yield of Bicyclo[3.1.0]hexane |
| 1 | Pinacol | Toluene, 100 °C | No reaction |
| 2 | Pinacol | Toluene, 140 °C | 57% |
| 3 | Catechol (in situ) | Toluene, 70 °C | 65% |
Hydrofunctionalization Reactions
Applications of R 1 Chlorohex 5 En 2 Ol As a Versatile Chiral Building Block
Precursor for Enantiomerically Pure Epoxides in Pharmaceutical Synthesis
The most prominent application of (R)-1-Chlorohex-5-en-2-ol is its conversion into an enantiomerically pure epoxide. The vicinal arrangement of the hydroxyl and chloro groups (a chlorohydrin motif) facilitates a facile intramolecular SN2 reaction upon treatment with a base. The base deprotonates the secondary alcohol to form an alkoxide, which then readily displaces the adjacent chloride to yield the three-membered oxirane ring. This cyclization occurs with inversion of configuration at the carbon bearing the chlorine, but since the stereocenter of interest is the one bearing the oxygen, the (R)-configuration of the alcohol is directly transferred to the epoxide, resulting in (R)-2-(but-3-en-1-yl)oxirane with high enantiomeric excess. This chiral epoxide is a cornerstone intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds.
Intermediate in the Synthesis of Lenacapavir Fragments
Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor, features a complex polycyclic core with specific stereochemical requirements. The synthesis of key fragments for this advanced therapeutic relies on the strategic use of this compound.
The synthetic route begins with the base-mediated cyclization of the chlorohydrin to form the pivotal intermediate, (R)-2-(but-3-en-1-yl)oxirane. This epoxide is then subjected to a regioselective ring-opening reaction with a suitable nitrogen nucleophile. For instance, reaction with benzylamine (B48309) attacks the less sterically hindered terminal carbon of the epoxide, yielding (R)-1-(benzylamino)hex-5-en-2-ol. This step effectively installs the required amino alcohol functionality while preserving the (R)-stereocenter. The butenyl side chain remains intact for subsequent chemical modifications, such as ozonolysis followed by reductive amination, which are critical steps for elaborating the complex side chains of the final Lenacapavir molecule. The high fidelity of stereochemical transfer from the starting chlorohydrin to the amino alcohol intermediate is crucial for the efficacy of the final drug substance.
The table below outlines this key synthetic transformation.
| Step | Reactant/Intermediate | Reagents | Product | Significance |
|---|---|---|---|---|
| 1 | This compound | Base (e.g., NaOH, K2CO3) | (R)-2-(but-3-en-1-yl)oxirane | Formation of the key chiral epoxide intermediate. |
| 2 | (R)-2-(but-3-en-1-yl)oxirane | Nitrogen Nucleophile (e.g., Benzylamine) | (R)-1-(benzylamino)hex-5-en-2-ol | Regioselective installation of the amino alcohol moiety. |
| 3 | (R)-1-(benzylamino)hex-5-en-2-ol | 1. O3; 2. Reductive workup | Further elaborated fragments | Modification of the butenyl side chain to build complexity. |
Synthesis of Diverse Chiral Heterocycles
The versatility of the epoxide derived from this compound extends beyond Lenacapavir synthesis. Its ability to react with a wide array of bifunctional nucleophiles opens pathways to a diverse library of chiral heterocyclic compounds, which are privileged structures in medicinal chemistry.
Chiral isothiazolidine-1,1-dioxides, also known as γ-sultams, are important pharmacophores. The synthesis of these five-membered rings can be achieved starting from (R)-2-(but-3-en-1-yl)oxirane. The process involves the nucleophilic ring-opening of the epoxide with a primary sulfonamide (R-SO₂NH₂). This reaction forms a chiral β-hydroxy sulfonamide intermediate. Subsequent intramolecular cyclization, typically promoted by activating the hydroxyl group (e.g., via mesylation) followed by base-induced N-alkylation, closes the ring to furnish the desired (R)-configured isothiazolidine-1,1-dioxide, carrying the butenyl side chain for further diversification.
Seven-membered heterocyclic systems are of growing interest in drug discovery. Chiral benzoxathiazepine-1,1-dioxides can be synthesized using a similar epoxide ring-opening strategy. In this case, a bifunctional nucleophile such as 2-aminobenzenesulfonamide (B1663422) is employed. The primary amino group attacks the epoxide, leading to a chiral adduct containing both a hydroxyl group and a sulfonamide. An intramolecular condensation reaction, for example a Mitsunobu reaction between the alcohol and the sulfonamide NH, can then be used to forge the seven-membered ring, embedding the stereocenter originating from this compound into the final heterocyclic framework.
Morpholines are ubiquitous scaffolds in pharmaceuticals. The synthesis of substituted chiral morpholines can be initiated from (R)-2-(but-3-en-1-yl)oxirane. For example, reacting the epoxide with a primary amino alcohol like ethanolamine (B43304) leads to a diol-amine intermediate. A subsequent cyclodehydration reaction can form the morpholine (B109124) ring. To generate β-hydroxy morpholine amides, a more direct approach involves using a nucleophile like a 2-aminoacetamide derivative. The amino group opens the epoxide to create a β-hydroxy amine, which is then cyclized onto the acetamide (B32628) moiety under appropriate conditions to form the N-acylated morpholin-3-ol structure, with the stereocenter at the adjacent position controlled by the starting material.
The table below summarizes the synthesis of these heterocycles from the common epoxide intermediate.
| Target Heterocycle Class | Key Nucleophile | Resulting Heterocyclic Product Core |
|---|---|---|
| Isothiazolidine-1,1-dioxides | Primary Sulfonamide (R-SO₂NH₂) | Five-membered γ-sultam ring |
| Benzoxathiazepine-1,1-dioxides | 2-Aminobenzenesulfonamide | Seven-membered benzo-fused sultam ring |
| β-Hydroxy Morpholine Amides | 2-Aminoacetamide derivative | Six-membered morpholine ring |
Role in Complex Natural Product Total Synthesis
Beyond its use in pharmaceutical synthesis via its epoxide, this compound serves as a valuable starting material in the total synthesis of complex natural products. In this context, all three of its functional groups can be exploited in distinct and strategic ways to build stereochemically rich carbon skeletons.
The terminal alkene is a particularly powerful handle for carbon-carbon bond formation. It can participate in:
Olefin Metathesis: Cross-metathesis with other olefins to achieve chain extension or ring-closing metathesis (RCM) to form carbocycles.
Ozonolysis: Cleavage of the double bond to generate a chiral aldehyde, which can be used in aldol (B89426) reactions, Wittig reactions, or reductive aminations.
Hydroboration-Oxidation: To install an anti-Markovnikov primary alcohol, creating a chiral 1,4-diol derivative after deprotection.
The chlorohydrin moiety offers more than just epoxide formation. The secondary alcohol can be protected, allowing for selective chemistry at the chloride or alkene. Alternatively, the alcohol can be oxidized to a ketone, enabling access to different structural motifs. The chloride itself can be displaced by a variety of carbon and heteroatom nucleophiles or reduced to a methyl group. This multi-faceted reactivity allows synthetic chemists to devise convergent and efficient routes to fragments of polyketides, terpenes, and alkaloids, where the (R)-stereocenter is set early and carried through the synthesis.
The table below highlights the synthetic utility of each functional group within the molecule.
| Functional Group | Potential Transformations in Natural Product Synthesis |
|---|---|
| (R)-Secondary Alcohol | Protection (e.g., TBS, Bn), Oxidation (to ketone), Inversion (e.g., Mitsunobu), Etherification |
| Primary Chloride | Displacement (by C, N, O, S nucleophiles), Reduction (e.g., using Bu₃SnH) |
| Terminal Alkene | Olefin Metathesis (Cross, RCM), Ozonolysis, Dihydroxylation, Epoxidation, Hydrogenation, Hydroboration-Oxidation |
| Chlorohydrin (as a unit) | Intramolecular cyclization to form a chiral epoxide |
Syntheses of Polyketide Natural Products (e.g., Gigantecin Derivatives)
While direct synthesis of Gigantecin derivatives using this compound is not extensively detailed in the provided results, the application of similar chiral synthons in polyketide synthesis is a well-established strategy. Polyketides are a large and structurally diverse class of natural products characterized by repeating "ketide" units. The synthesis of complex polyketides often relies on the iterative coupling of smaller, enantiomerically pure building blocks.
The structural motif present in this compound, a hydroxy-bearing carbon at the C-2 position and a six-carbon chain, is analogous to key fragments required for the assembly of polyketide chains. For example, the related (R)-(+)-1,2-epoxy-5-hexene, which can be synthesized from (R)-epichlorohydrin in a two-step process involving an epoxide ring-opening with allylmagnesium chloride, is a crucial intermediate for such syntheses. acs.org The resulting chlorohydrin, this compound, can then be transformed into the corresponding epoxide. This epoxide serves as a key electrophile that can be opened by various nucleophiles to extend the carbon chain with controlled stereochemistry, a fundamental operation in the assembly of polyketide natural products. The terminal alkene provides a handle for further functionalization, such as cross-metathesis or oxidation, to introduce additional complexity.
Synthesis of Marine Natural Products (e.g., (−)-Majusculoic Acid)
The marine natural product (−)-majusculoic acid, first isolated from a community of cyanobacterial mat microbes, has been synthesized using a strategy that highlights the utility of chiral building blocks derived from (R)-epichlorohydrin. mdpi.comresearchgate.net The synthesis of (−)-majusculoic acid and its analogs has been accomplished through a concise route where a key step involves the nucleophilic opening of a chiral epoxide with allyl magnesium bromide to generate a chlorinated secondary alcohol, a structure directly related to this compound. researchgate.net
This intermediate is then carried forward through a series of transformations to construct the final natural product. researchgate.net The synthesis demonstrates how the stereocenter established early on from the chiral epoxide is preserved throughout the synthetic sequence, ultimately dictating the absolute stereochemistry of the final product. The first total synthesis of (−)-majusculoic acid and its seven analogs was achieved in three to ten steps, showcasing the efficiency of using such chiral precursors. mdpi.comresearchgate.netmdpi-res.com
Contribution to Stereodivergent Synthetic Strategies
Stereodivergent synthesis, the ability to selectively generate any stereoisomer of a product with multiple stereocenters from a common starting material, is a significant challenge in organic synthesis. Chiral building blocks like this compound can play a pivotal role in such strategies.
A notable example is the stereodivergent synthesis of Dendrobatid alkaloid 223A and 6-epi-223A. researchgate.netacs.org This was achieved through a rhodium-catalyzed hydroformylation and double cyclization sequence. acs.org The strategy allows for the construction of the indolizidine skeleton, and subsequent stereocontrolled transformations, such as reductive alkylation or anti-selective α-alkylation, enable access to different diastereomers. researchgate.netacs.org The ability to manipulate the stereochemical outcome based on the reaction conditions or the sequence of transformations is a hallmark of a successful stereodivergent approach.
The versatility of the functional groups in this compound allows for different reaction pathways to be pursued. For instance, the order of reactions involving the alcohol, chloride, and alkene can be varied to access different stereochemical arrangements in the product. This flexibility is crucial for developing stereodivergent strategies that can efficiently deliver a range of stereoisomers for biological evaluation or as part of a larger synthetic campaign.
Mechanistic and Computational Studies on R 1 Chlorohex 5 En 2 Ol Reactivity
Detailed Reaction Mechanism Elucidation
The transformation of (R)-1-chlorohex-5-en-2-ol into various valuable intermediates is governed by precise mechanistic pathways. These pathways determine the stereochemistry and regiochemistry of the products.
The stereoselectivity observed in reactions involving this compound is often controlled by the subtle energetic differences between diastereomeric transition states. For instance, in epoxidation reactions, the pre-existing stereocenter at C2 directs the approach of the oxidizing agent.
One key transformation of this compound is its conversion to (R)-1,2-epoxy-5-hexene. This intramolecular cyclization, typically base-mediated, proceeds through a nucleophilic attack of the alkoxide on the carbon bearing the chlorine atom. The stereochemistry of the starting material is retained in the product.
In other reactions, such as metal-catalyzed cross-coupling, the geometry of the transition state, influenced by the catalyst and ligands, is paramount. For example, in nickel-catalyzed asymmetric cross-couplings of secondary allylic chlorides, the coordination of the substrate to the metal center dictates the facial selectivity of the incoming nucleophile. mit.edu While not specifically detailing this compound, these studies on analogous systems provide a framework for understanding its behavior. The choice of Lewis acid in certain addition reactions can also influence stereoselectivity, with different metals promoting syn or anti addition due to variations in transition-state coordination.
A critical aspect of understanding these transformations is the analysis of allylic strain in the transition states. For allylic alcohols, the dihedral angle between the double bond and the C-O bond influences the spatial arrangement of substituents, leading to A1,2 or A1,3 strain in the diastereomeric transition states of epoxidation reactions. google.com This analysis helps predict which diastereomer will be favored.
The regioselectivity of reactions involving this compound is a key consideration. For example, in the synthesis of this compound from (R)-epichlorohydrin and allylmagnesium chloride, the Grignard reagent selectively attacks the less hindered terminal carbon of the epoxide, leading to the desired product. acs.orgacs.org However, side reactions can occur. For instance, allyl magnesium chloride can react at the chlorine-bearing carbon to form allylated products.
Base-mediated intramolecular substitution in this compound leads to the formation of an epoxide, a reaction that proceeds with retention of stereochemistry at the C2 center. In contrast, intermolecular reactions can proceed with either retention or inversion of stereochemistry, depending on the mechanism (e.g., SN1 vs. SN2) and the nature of the nucleophile and leaving group.
The table below summarizes the key transformations of this compound and the typical stereochemical outcomes.
| Transformation | Reagents | Product | Stereochemical Outcome |
| Epoxide Formation | Base (e.g., NaOH) | (R)-1,2-Epoxy-5-hexene | Retention |
| Synthesis from Epoxide | Allylmagnesium chloride | This compound | Retention |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to gain deeper insights into the reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and reaction intermediates. nih.gov For this compound, DFT calculations can reveal the distribution of electron density, identify the most reactive sites, and calculate the energies of various conformations and transition states.
Calculations can predict molecular properties such as the topological polar surface area (TPSA) and the logarithmic partition coefficient (LogP), which provide insights into the molecule's polarity and lipophilicity. DFT has been employed to study the mechanism of reactions analogous to those involving this compound, such as the hydroamination of alkynes, where it helped to understand the rate enhancements achieved through ring strain. nih.gov
The table below presents some computed properties of this compound, which are often derived from or can be validated by DFT calculations.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| Topological Polar Surface Area (TPSA) | 20.2 Ų |
| LogP | 1.7 |
Data sourced from PubChem and may be based on computational models. nih.gov
While DFT is excellent for studying static structures and reaction pathways at a quantum mechanical level, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and catalytic systems over time. MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes, solvent effects, and the dynamics of catalyst-substrate interactions.
For reactions involving this compound in the presence of a catalyst, MD simulations could be used to model the approach of the substrate to the catalytic active site, the process of bond formation and breaking, and the release of the product. This can be particularly useful for understanding enantioselectivity in catalytic reactions, where subtle differences in the interactions within the catalyst's chiral pocket can lead to the preferential formation of one enantiomer.
Process Development and Industrial Scalability of R 1 Chlorohex 5 En 2 Ol Synthesis
Optimization of Synthetic Routes for Large-Scale Production
A prominent route for the synthesis of (R)-1-chlorohex-5-en-2-ol involves the ring-opening of (R)-epichlorohydrin. acs.orgchemrxiv.orgnih.gov This method has been demonstrated on scales ranging from 100 to 200 grams, proving its potential for industrial application. acs.orgchemrxiv.org
Enhancement of Isolated Yields and Purity Profiles
Initial synthetic approaches for this compound often required column chromatography for purification, which is a significant bottleneck for large-scale production. acs.org To address this, optimization studies have focused on improving reaction conditions to increase both yield and purity, thereby eliminating the need for chromatography.
One key optimization involves the reaction of (R)-epichlorohydrin with allylmagnesium chloride. acs.orgnih.gov In early attempts using a copper(I) iodide (CuI) catalyst, the desired product was obtained in approximately 60% yield after purification. acs.org However, this method was hindered by the formation of several impurities, including 1,5-hexadiene (B165246), 1,8-nonadien-5-ol (B3059115), and a dichlorohydrin byproduct. acs.org
Further investigation led to the development of a catalyst-free process. nih.gov By carefully controlling the reaction temperature and the equivalents of the Grignard reagent, in-solution yields of 91-94% for this compound were achieved. acs.orgchemrxiv.orgnih.gov For instance, on a 200g scale, an in-solution yield of 91% was reported. acs.orgchemrxiv.org This optimized process successfully keeps the dichlorohydrin impurity to a manageable level of around 4%. acs.orgchemrxiv.org The crude product from this optimized route is of high enough purity to be used directly in subsequent steps without further purification. nih.govacs.org This "telescoped" approach, where sequential reactions are carried out in the same reactor, significantly improves efficiency. nih.govacs.org
The table below summarizes the optimization of the ring-opening reaction of (R)-epichlorohydrin.
Table 1: Optimization of this compound Synthesis
| Scale (g) | In-solution Yield (%) | Dichlorohydrin Impurity (%) | Reference |
|---|---|---|---|
| 150 | 93 | 2.5 | chemrxiv.org |
| 150 | 94 | 3.9 | chemrxiv.org |
Solvent Minimization and Recycling Strategies
The choice and volume of solvent are critical factors in the industrial scalability and environmental footprint of a chemical process. In the synthesis of this compound from (R)-epichlorohydrin, tetrahydrofuran (B95107) (THF) is a commonly used solvent. acs.orgnih.govacs.org Following the reaction, an extraction is typically performed using a solvent like methyl tert-butyl ether (MTBE). acs.orgnih.govacs.org
Implementation of Continuous-Flow Methodologies
Continuous-flow processing offers several advantages over traditional batch methods for large-scale chemical manufacturing, including improved heat and mass transfer, enhanced safety, and greater consistency. researchgate.net
In the synthesis of this compound, a key step involves the carefully controlled addition of allylmagnesium chloride to (R)-epichlorohydrin at low temperatures to manage the exothermic nature of the reaction. acs.orgnih.govacs.org This is achieved on a laboratory scale using a peristaltic pump to add the reagent at a controlled flow rate, maintaining the internal temperature below -5.0 °C. acs.orgnih.govacs.org This setup is essentially a semi-batch or continuous-addition process, which is a step towards a fully continuous-flow methodology. The successful implementation of this controlled addition on a multi-liter scale demonstrates the feasibility of translating this synthesis to a continuous-flow platform for industrial production. acs.orgnih.govacs.org
Economic and Environmental Considerations in Process Design
The economic viability and environmental impact are paramount in the design of any industrial chemical synthesis. The selection of inexpensive and readily available starting materials is a primary consideration. acs.orgchemrxiv.org (R)-epichlorohydrin is noted as an "inexpensive commodity," making it an attractive starting point for the synthesis of this compound and its derivatives. nih.govacs.org
From an environmental perspective, minimizing solvent usage and waste generation are key goals. The move away from chlorinated solvents like dichloromethane (B109758) (DCM) towards more environmentally benign options is a common objective in green chemistry. researchgate.net While THF is used in the primary synthesis step, subsequent extractions often employ MTBE. acs.orgnih.govacs.org The development of processes that allow for solvent recycling, as demonstrated in related synthetic steps, is crucial for reducing the environmental footprint. acs.orgchemrxiv.org The reduction of the total volume of solvents consumed remains a target for process improvement. acs.org
Advanced Analytical Methodologies for R 1 Chlorohex 5 En 2 Ol Characterization
Chromatographic Techniques for Enantiomeric Purity and Chemical Purity Assessment
Chromatographic methods are essential for separating (R)-1-Chlorohex-5-en-2-ol from its enantiomer and other impurities. These techniques are critical for quality control and for monitoring the progress of enantioselective syntheses. vcu.edu
Chiral Gas Chromatography (GC-FID, GC-MS)
Chiral Gas Chromatography (GC) is a powerful tool for determining the enantiomeric excess (ee) and chemical purity of volatile compounds like this compound. The reaction progress and purity are frequently monitored by GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). vcu.eduacs.org
In synthetic processes, chiral GC is the definitive method for measuring the enantiomeric excess. nih.gov For instance, in the development of scalable routes to its derivatives, the ee of the product is routinely measured by chiral GC. acs.orgnih.gov The synthesis starting from (R)-epichlorohydrin can yield this compound with an enantiomeric excess of 99.9%. acs.org
GC-MS is also crucial for identifying and quantifying impurities. During the synthesis of this compound via the ring-opening of (R)-epichlorohydrin with allylmagnesium chloride, GC-MS analysis reveals the presence of several key impurities. vcu.eduacs.org These include byproducts like 1,5-hexadiene (B165246), 1,8-nonadien-5-ol (B3059115), and a dichlorohydrin impurity formed by an alternative ring-opening pathway. vcu.eduacs.org The ability to monitor these impurities is vital for optimizing reaction conditions to maximize the yield and purity of the desired (R)-enantiomer. acs.org
Table 1: Typical GC Conditions for Chiral Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Chiral stationary phases like Cyclodex-B or Cyclosil-B are commonly used. | wisc.edu |
| Oven Program | A typical program might start at 40°C, ramp to 200°C at 3°C/min, then to 220°C. | wisc.edu |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | wisc.edu |
| Injector Temp. | 250°C. | wisc.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | vcu.eduwisc.edu |
| MS Source Temp. | 300°C (for GC-MS). | wisc.edu |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) serves as a complementary or alternative method to chiral GC for assessing enantiomeric purity. While GC is often preferred for this specific compound due to its volatility, HPLC methods are widely established for the analysis of chiral alcohols. beilstein-journals.orgd-nb.info The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The enantiomeric excess of analogous chiral molecules is frequently determined using HPLC systems equipped with columns such as Chiralpak® IB or AD-3R. beilstein-journals.orgd-nb.info The separation is typically achieved under normal-phase conditions using a mobile phase consisting of hexane (B92381) and an alcohol modifier like isopropanol. beilstein-journals.org A UV detector is commonly used for detection. beilstein-journals.org
Table 2: Example Chiral HPLC Method for Analogous Chiral Alcohols
| Parameter | Description | Source |
|---|---|---|
| Column | Chiralpak® IB (250 x 4.6 mm) | beilstein-journals.org |
| Mobile Phase | Hexane:Isopropanol (e.g., 99.2:0.8) | beilstein-journals.org |
| Flow Rate | 1.0 mL/min | beilstein-journals.org |
| Detection | UV at 210 nm | beilstein-journals.org |
| Retention Times | tR (minor enantiomer) = 5.67 min, tR (major enantiomer) = 6.07 min | beilstein-journals.org |
Spectroscopic Techniques for Structural and Stereochemical Elucidation
Spectroscopic methods provide definitive information about the molecular structure, connectivity, and chemical environment of the atoms in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is indispensable for the structural confirmation of this compound. ¹H NMR spectra provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule. vcu.edu
In a typical synthesis, a sample of the purified compound is analyzed by ¹H NMR to confirm its structure before proceeding to the next step. acs.orgamazonaws.com Spectra are recorded on high-field instruments (e.g., 400 or 600 MHz) in a deuterated solvent like chloroform-d (B32938) (CDCl₃). vcu.edubeilstein-journals.org Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz). vcu.edu Assignments are often supported by two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC. beilstein-journals.org
Table 3: Predicted and Reported NMR Data for 1-Chlorohex-5-en-2-ol (B189002) and Related Structures
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Source |
|---|---|---|---|
| ¹H NMR | |||
| H-1 (CH ₂Cl) | ~3.5-3.7 | Doublet of doublets (dd) | vcu.edursc.org |
| H-2 (CH OH) | ~3.8-4.0 | Multiplet (m) | vcu.edursc.org |
| H-3, H-4 (-CH₂ -CH₂ -) | ~1.5-2.4 | Multiplet (m) | vcu.eduacs.org |
| H-5 (=CH -) | ~5.7-5.9 | Multiplet (m) | acs.org |
| H-6 (=CH ₂) | ~4.9-5.1 | Multiplet (m) | acs.org |
| ¹³C NMR | |||
| C-1 (C H₂Cl) | ~48-50 | - | rsc.org |
| C-2 (C HOH) | ~70-72 | - | beilstein-journals.org |
| C-3, C-4 (-C H₂-C H₂) | ~30-35 | - | acs.org |
| C-5 (=C H-) | ~137-138 | - | acs.org |
Mass Spectrometry (MS and High-Resolution MS) for Product Confirmation and Impurity Profiling
Mass spectrometry is used to confirm the molecular weight of this compound and to identify impurities. acs.org The monoisotopic mass of the compound is 134.04984 Da. uni.lunih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula, C₆H₁₁ClO. beilstein-journals.org
As mentioned, GC-MS is the primary technique for impurity profiling during synthesis. acs.org It allows for the identification of side products, unreacted starting materials, and intermediates. vcu.edu This information is critical for process development and for ensuring the chemical purity of the final product. acs.org Low-resolution MS can be performed using quadrupole analyzers, while high-resolution measurements often employ Orbitrap or Time-of-Flight (TOF) instruments. beilstein-journals.org
Table 4: Predicted Mass Spectrometry Data for 1-Chlorohex-5-en-2-ol
| Adduct | Formula | Calculated m/z | Source |
|---|---|---|---|
| [M]⁺ | C₆H₁₁ClO | 134.04929 | uni.lu |
| [M+H]⁺ | C₆H₁₂ClO⁺ | 135.05712 | uni.lu |
| [M+Na]⁺ | C₆H₁₁ClNaO⁺ | 157.03906 | uni.lu |
Determination of Absolute Configuration (e.g., X-ray Crystallography of Derivatives)
Confirming the absolute configuration of a chiral molecule is the final step in its complete characterization. For this compound, the stereochemistry is most commonly established through its synthesis from a starting material of known absolute configuration. vcu.eduacs.org The synthesis frequently employs (R)-epichlorohydrin, a well-established chiral building block. acs.orgacs.orgmdpi.com The stereospecificity of the ring-opening reaction transfers the known configuration of the epoxide to the resulting chlorohydrin product.
In cases where the configuration is not known or needs independent confirmation, an unambiguous method is the X-ray crystallography of a suitable crystalline derivative. Since 1-chlorohex-5-en-2-ol is an oil, it must first be converted into a solid derivative. rsc.orgmolport.com This can be achieved by reacting the alcohol with a chiral or achiral carboxylic acid (or its acyl chloride) to form a crystalline ester, such as a benzoate (B1203000) or p-nitrobenzoate derivative. The resulting crystal is then analyzed by X-ray diffraction, which provides a three-dimensional structure and allows for the unequivocal assignment of the absolute configuration of all stereocenters. While this is a standard and powerful technique, its application to this compound specifically is not widely reported, as its configuration is reliably inferred from its chiral precursor. d-nb.info
Quantitative Analytical Methods for Process Monitoring
The robust and scalable synthesis of this compound requires precise control over reaction conditions and purity throughout the manufacturing process. To achieve this, quantitative analytical methods are employed for real-time or near-real-time monitoring. These methods allow chemists to track the consumption of reactants, the formation of the desired product, and the emergence of any process-related impurities. Key techniques for the quantitative process monitoring of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) for assay and impurity profiling, and Karl Fischer titration for moisture content analysis, which is critical for subsequent moisture-sensitive steps. acs.orgnih.gov
GC-MS Quantitative Methods
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for monitoring the progress of the synthesis of this compound. This method is particularly valuable for tracking the ring-opening reaction of (R)-epichlorohydrin with a nucleophile like allylmagnesium chloride. acs.orgnih.govacs.org By taking aliquots from the reaction mixture at various time points, the reaction can be monitored until completion. acs.org
The quantitative assessment is often performed by measuring the area percentage (A%) of the components in the crude reaction mixture using the GC-MS total ion chromatogram (TIC), excluding solvent peaks. acs.orgnih.gov This provides a rapid estimation of the relative amounts of starting material, product, and impurities. For more precise quantification, an assay can be developed using an internal or external standard to determine the weight percentage (wt%) and calculate the in-solution yield of this compound. acs.orgacs.org In one documented synthesis, the reaction of (R)-epichlorohydrin with allylmagnesium chloride was monitored by GC-MS, achieving an in-solution yield of 91–99%. acs.orgacs.org
GC-MS is also crucial for identifying and quantifying process-related impurities. During the synthesis of this compound, potential side-products include dichlorohydrin, formed by an alternative ring-opening pathway, and 1,8-nonadien-5-ol. acs.orgvcu.edu Monitoring these impurities is vital as their presence can affect the purity of the final product and the efficiency of subsequent synthetic steps.
Table 1: Illustrative GC-MS Method Parameters for Reaction Monitoring
| Parameter | Value |
|---|---|
| Instrument | Agilent 6890 GC-5977 MSD acs.org |
| Column | Agilent J&W HP-1, 30 m x 0.32 mm, 5.00 µm acs.org |
| Inlet Temperature | 250 °C acs.org |
| Split Ratio | 50:1 acs.org |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Total Ion Chromatogram) |
| Sample Preparation | Dilution of reaction aliquot in a suitable solvent (e.g., acetonitrile, methanol) acs.org |
Table 2: Example Data from GC-MS Process Monitoring of this compound Synthesis
| Compound | Retention Time (min) | Area % (TIC) - Example 1 acs.org | Area % (TIC) - Example 2 acs.orgnih.gov |
|---|---|---|---|
| (R)-Epichlorohydrin | 6.35 acs.org | < 1% (Reaction Completion) | < 1% (Reaction Completion) |
| This compound | Not Specified | 91% | 95% |
| Dichlorohydrin | Not Specified | 4% acs.org | 0.7% acs.orgnih.gov |
| 1,8-Nonadien-5-ol | Not Specified | up to 2% vcu.edu | Not Reported |
Data is illustrative and compiled from multiple sources detailing similar synthetic processes.
Karl Fischer Titration
While GC-MS provides detailed information on the composition of organic components, Karl Fischer (KF) titration is the standard method for determining water content. wikipedia.orgmt.com The control of moisture is critical in multi-step syntheses, especially when subsequent reactions involve moisture-sensitive reagents. In the synthetic route involving this compound, the subsequent step is often a base-mediated ring-closure to form (R)-(+)-1,2-epoxy-5-hexene. acs.orgnih.gov The efficiency of this and other potential downstream reactions, such as those employing organometallic reagents, can be highly dependent on the absence of water. acs.org
Karl Fischer titration is an accurate and precise method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. wikipedia.org It can be performed volumetrically or coulometrically, with the latter being particularly suited for trace amounts of water. wikipedia.org For process monitoring, a sample of the organic solution containing the product is analyzed. For instance, after the workup of the this compound synthesis, the resulting solution in a solvent like methyl tert-butyl ether (MTBE) might be subjected to KF titration. acs.org One study noted that the resulting solution had a moisture content of approximately 1.5%. acs.orgnih.gov If this level is too high for the next step, an azeotropic distillation can be performed to reduce the water content to an acceptable level, such as 0.15%, with the final concentration confirmed by another KF titration. acs.org
Table 3: Example of Water Content Monitoring by Karl Fischer Titration in a Related Process Stream
| Process Stream | Analytical Method | Initial Water Content | Water Content After Drying |
|---|
This data illustrates the application of KF titration in controlling moisture in a subsequent step of the synthetic sequence.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-Epichlorohydrin |
| (R)-(+)-1,2-Epoxy-5-hexene |
| 1,5-Hexadiene |
| 1,8-Nonadien-5-ol |
| Acetonitrile |
| Allylmagnesium chloride |
| Dichlorohydrin |
| Iodine |
| Methanol |
| Methyl tert-butyl ether (MTBE) |
Q & A
Basic: What are the recommended experimental protocols for synthesizing (R)-1-Chlorohex-5-en-2-ol with high enantiomeric purity?
Methodological Answer:
- Stereoselective Synthesis : Use Sharpless asymmetric epoxidation or enzymatic resolution to ensure enantiomeric purity. For example, employ lipases like Candida antarctica to resolve racemic mixtures via kinetic resolution .
- Characterization : Confirm stereochemistry using polarimetry, chiral HPLC, or -NMR with chiral shift reagents (e.g., Eu(hfc)) .
- Optimization : Adjust reaction temperature (–20°C to 0°C) and solvent polarity (e.g., dichloromethane vs. THF) to minimize racemization during chlorination .
Basic: How can conflicting NMR data for this compound be resolved?
Methodological Answer:
- Data Triangulation : Compare coupling constants (-values) for vicinal protons (e.g., H-2 and H-3) with computational models (DFT calculations at B3LYP/6-31G* level) .
- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen bonding interactions that may shift proton signals .
- Impurity Analysis : Use -NMR DEPT-135 to detect trace alkenes or chlorinated byproducts .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate nucleophilic attack at the allylic chloride using Gaussian 16 with solvent models (e.g., SMD for THF) .
- Transition State Analysis : Apply Nudged Elastic Band (NEB) methods to map energy barriers for SN vs. SN pathways .
- Validation : Cross-reference computed IR frequencies (e.g., C-Cl stretching at 550–600 cm) with experimental FT-IR data .
Advanced: How do steric and electronic effects influence the stability of this compound under basic conditions?
Methodological Answer:
- Steric Analysis : Use X-ray crystallography to measure dihedral angles between the hydroxyl and chloro groups; angles >60° indicate reduced intramolecular H-bonding and higher hydrolysis susceptibility .
- Electronic Profiling : Perform Hammett studies with substituents on the cyclohexene ring to quantify electron-withdrawing effects on chloride leaving-group ability .
- Kinetic Monitoring : Track degradation via UV-Vis at 270 nm (absorbance of conjugated dienes from elimination side products) .
Basic: What analytical techniques are critical for verifying the purity of this compound?
Methodological Answer:
- Chromatography : Use GC-MS with a DB-5 column (30 m × 0.25 mm) and splitless injection to detect volatile impurities (e.g., hex-5-ene-1-ol) .
- Elemental Analysis : Confirm %C, %H, and %Cl within ±0.3% of theoretical values .
- Thermal Stability : Conduct TGA-DSC to identify decomposition temperatures (>150°C indicates high purity) .
Advanced: How can contradictory catalytic activity data for this compound in asymmetric aldol reactions be reconciled?
Methodological Answer:
- Control Experiments : Test for trace metal contamination (e.g., Fe) via ICP-MS, which may act as unintended Lewis acids .
- Solvent Anhydrity : Replicate reactions under strict anhydrous conditions (Karl Fischer titration to ensure HO < 50 ppm) .
- Enantioselectivity Reassessment : Use Mosher’s ester derivatization and -NMR to confirm configuration .
Basic: What are the best practices for storing this compound to prevent decomposition?
Methodological Answer:
- Storage Conditions : Keep under argon at –20°C in amber vials to avoid photolytic cleavage of the C-Cl bond .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Monitoring : Perform monthly -NMR checks in CDCl to detect new peaks at δ 5.3–5.7 ppm (alkene formation) .
Advanced: How does the stereochemistry of this compound affect its reactivity in cross-coupling reactions?
Methodological Answer:
- Mechanistic Probes : Use deuterium labeling at C-2 to track retention/inversion via -NMR .
- Steric Maps : Generate Hirshfeld surfaces (CrystalExplorer) to visualize steric clashes between the chloro group and palladium catalysts .
- Kinetic Isotope Effects (KIE) : Compare for C-Cl bond cleavage in protio vs. deuterated analogs .
Basic: What safety protocols are essential when handling this compound in electrophilic reactions?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 fpm face velocity to control chloroalkene vapors .
- PPE : Wear nitrile gloves (0.11 mm thickness) and chemical goggles (ANSI Z87.1 standard) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using Florisil® .
Advanced: How can machine learning models improve the prediction of this compound’s physicochemical properties?
Methodological Answer:
- Dataset Curation : Train models on 500+ entries from NIST WebBook (e.g., boiling points, logP) .
- Feature Selection : Include descriptors like molecular weight (144.6 g/mol), dipole moment (2.1 D), and Hansen solubility parameters .
- Validation : Compare predicted vs. experimental values (e.g., rat oral toxicity) using RMSE thresholds <15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
